
1-Ethyl-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2-furoyl)piperazine, also known as EFPI, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EFPI is a piperazine derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to modulate the expression of several key genes involved in cancer progression, such as Bcl-2, p53, and NF-kB.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess anti-inflammatory and antiviral properties. This compound has also been found to modulate the activity of several enzymes involved in cellular metabolism, such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethyl-4-(2-furoyl)piperazine is its potent antitumor activity. This compound has been found to exhibit activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, this compound also has several limitations for lab experiments. For example, the synthesis of this compound can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its activity.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-4-(2-furoyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the compound. Another area of interest is the optimization of the mechanism of action of this compound, which could lead to the development of more potent and selective anticancer agents. Finally, the potential applications of this compound in the treatment of other diseases, such as inflammation and viral infections, should also be explored.
Synthesemethoden
The synthesis of 1-Ethyl-4-(2-furoyl)piperazine involves the reaction of 1-ethylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the treatment of cancer. This compound has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of tumor xenografts in animal models.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
DPFZNKFALBEQBH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
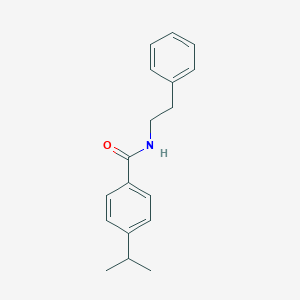

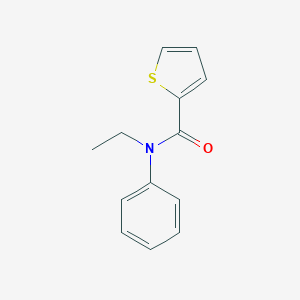

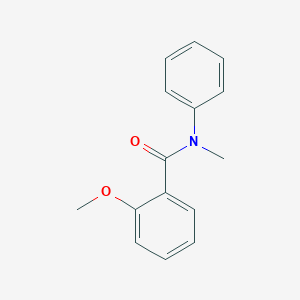
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
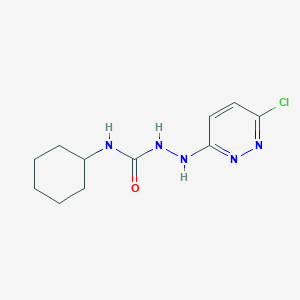

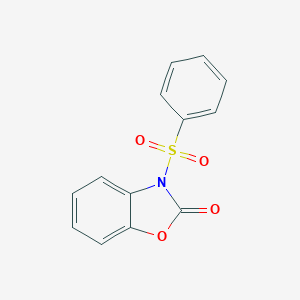
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
